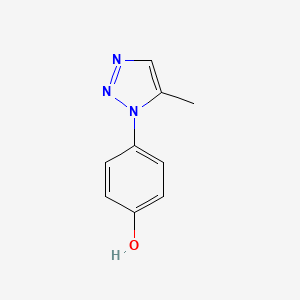
4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a phenol group attached to a 1,2,3-triazole ring, which is further substituted with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions typically include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry approaches. The scalability of the CuAAC reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Reduced triazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The
Properties
CAS No. |
84292-48-8 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(5-methyltriazol-1-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-6-10-11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |
InChI Key |
XDILZSDEOACNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















